DK-AH 269
Vue d'ensemble
Description
DK-AH 269 (Chlorhydrate de cilobradine) est un bloqueur des canaux HCN (canaux activés par l'hyperpolarisation et régulés par les nucléotides cycliques). Il agit comme un bloqueur de canal ouvert pour le courant Ih (courant activé par l'hyperpolarisation) neuronal et les canaux If (courant drôle) cardiaques associés . La formule moléculaire du composé est C28H38N2O5•HCl, avec une masse moléculaire de 519,07 g/mol.
Applications De Recherche Scientifique
DK-AH 269 finds applications in various scientific fields:
Cardiology: As a bradycardic agent, it affects heart rate by blocking If channels.
Neuroscience: Researchers have studied its role in synaptic transmission and long-term potentiation (LTP) in neurons.
Pharmacology: This compound has been investigated for its effects on central neurons and sinus node inhibitors.
Mécanisme D'action
Target of Action
DK-AH 269, also known as Cilobradine Hydrochloride, primarily targets the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels . These channels play a crucial role in regulating the electrical activity of the heart and nervous system.
Mode of Action
Cilobradine acts as an HCN channel blocker . It blocks the open channels of neuronal Ih and related cardiac If channels . This blocking action is about three times more potent than ZD7288 .
Biochemical Pathways
The blocking of HCN channels by Cilobradine affects the cardiac pacemaker currents and neuronal pacemaker currents . These currents are crucial for the regulation of heart rate and neuronal excitability, respectively. By blocking these channels, Cilobradine can effectively reduce heart rate and neuronal activity.
Pharmacokinetics
It is known that the compound has a large volume of distribution, indicating extensive tissue distribution . The compound’s clearance rate and half-life are also important factors affecting its bioavailability and therapeutic effects .
Result of Action
The primary result of Cilobradine’s action is the reduction of heart rate . By blocking the HCN channels, it reduces the pacemaker currents in the heart, leading to a slower heart rate. This can be beneficial in conditions where a reduction in heart rate is desired, such as certain cardiovascular diseases.
Méthodes De Préparation
Voies de synthèse:: Les voies de synthèse du DK-AH 269 ne sont pas largement documentées dans la littérature. Il est généralement synthétisé par des réactions de chimie organique impliquant des intermédiaires clés.
Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse du this compound restent propriétaires. Les chercheurs ont exploré son utilisation dans le blocage dépendant du courant stimulateur cardiaque (If) dans des études .
Méthodes de production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle du this compound sont limitées. Il est principalement disponible à des fins de recherche.
Analyse Des Réactions Chimiques
Types de réactions:: Le DK-AH 269 ne subit pas de transformations chimiques importantes. Son rôle principal réside dans le blocage des canaux HCN.
Réactifs et conditions courants:: Les réactifs et les conditions spécifiques du composé ne sont pas largement rapportés. Il est essentiel de noter que le this compound inhibe sélectivement les canaux HCN.
Produits principaux:: Le this compound ne produit pas de sous-produits significatifs ou de produits principaux au-delà de sa fonction prévue de bloqueur des canaux HCN.
4. Applications de la recherche scientifique
Le this compound trouve des applications dans divers domaines scientifiques :
Cardiologie: En tant qu'agent bradycardique, il affecte la fréquence cardiaque en bloquant les canaux If.
Neurosciences: Les chercheurs ont étudié son rôle dans la transmission synaptique et la potentialisation à long terme (PLT) dans les neurones.
Pharmacologie: Le this compound a été étudié pour ses effets sur les neurones centraux et les inhibiteurs du nœud sinusal.
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant sélectivement les canaux HCN. Ces canaux jouent un rôle crucial dans la régulation de l'excitabilité neuronale et de l'activité du stimulateur cardiaque. En inhibant ces canaux, le this compound module la fréquence cardiaque et la fonction neuronale.
Comparaison Avec Des Composés Similaires
Composés similaires::
- D'autres composés similaires ne sont pas explicitement mentionnés dans la littérature disponible.
ZD7288: Le DK-AH 269 est environ trois fois plus puissant que le ZD7288, un autre bloqueur des canaux HCN.
Propriétés
IUPAC Name |
3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582024 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186097-54-1 | |
Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?
A1: this compound functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, this compound effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).
Q2: How does this compound affect myocardial oxygen consumption and coronary blood flow?
A2: Studies in isolated rabbit hearts demonstrate that this compound effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.
Q3: What is the impact of this compound on ventricular function?
A3: While this compound effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that this compound can reduce heart rate without significantly compromising the heart's pumping ability.
Q4: Has this compound been investigated in the context of myocardial infarction?
A4: Yes, in a study using a rabbit model of myocardial infarction, this compound administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of this compound against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.
Q5: How does the action of this compound compare to other bradycardic agents, such as calcium channel blockers?
A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), this compound appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes this compound a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.
Q6: Are there other potential therapeutic applications for this compound?
A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of this compound in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.
Q7: Has this compound progressed to clinical use?
A7: While this compound itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.